molecular formula C13H16BrNO2 B1377844 2-(2-bromophenoxy)-N-(cyclopropylmethyl)propanamide CAS No. 1355923-32-8

2-(2-bromophenoxy)-N-(cyclopropylmethyl)propanamide

Cat. No.: B1377844
CAS No.: 1355923-32-8
M. Wt: 298.18 g/mol
InChI Key: CUPGSCUYXLBQRB-UHFFFAOYSA-N
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Description

2-(2-bromophenoxy)-N-(cyclopropylmethyl)propanamide is an organic compound with the molecular formula C12H14BrNO2

Scientific Research Applications

2-(2-bromophenoxy)-N-(cyclopropylmethyl)propanamide has several applications in scientific research:

Future Directions

The future directions for research on “2-(2-bromophenoxy)-N-(cyclopropylmethyl)propanamide” could include further exploration of its synthesis, chemical reactions, and potential applications . Additionally, more detailed studies on its physical and chemical properties, as well as safety and hazards, would be beneficial.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromophenoxy)-N-(cyclopropylmethyl)propanamide typically involves the reaction of 2-bromophenol with propionyl chloride to form 2-(2-bromophenoxy)propanoyl chloride. This intermediate is then reacted with cyclopropylmethylamine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromophenoxy)-N-(cyclopropylmethyl)propanamide can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include primary or secondary amines.

Mechanism of Action

The mechanism of action of 2-(2-bromophenoxy)-N-(cyclopropylmethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-bromophenoxy)propanamide
  • 2-(2-bromophenoxy)cyclohexanone
  • 4-((E)-{[(2-bromophenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate

Uniqueness

2-(2-bromophenoxy)-N-(cyclopropylmethyl)propanamide is unique due to its specific structural features, such as the cyclopropylmethyl group, which may confer distinct biological activities compared to other similar compounds. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .

Properties

IUPAC Name

2-(2-bromophenoxy)-N-(cyclopropylmethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c1-9(13(16)15-8-10-6-7-10)17-12-5-3-2-4-11(12)14/h2-5,9-10H,6-8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPGSCUYXLBQRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1CC1)OC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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